Schradan
Description
Evolution of Organophosphorus Chemistry in Agricultural and Chemical Research
The past several decades have witnessed substantial development in organophosphorus chemistry. tandfonline.com Organophosphorus compounds have found wide practical application in various fields, including agriculture, the petroleum industry, and as pharmaceuticals. tandfonline.com
During 1934–1944, German chemist Gerhard Schrader and his colleagues synthesized a large number of OP compounds, including parathion (B1678463) for pesticide use and highly toxic nerve agents like tabun, sarin, and soman. researchgate.net Although the nerve agents were produced, they were not used during World War II. researchgate.net Following the war, the chemistry of OP compounds developed rapidly. researchgate.net The synthesis methods for compounds like parathion were adopted, and it became a widely used insecticide. nih.gov British scientists also contributed to this field, developing compounds such as dimefox (B150142) and diisopropyl fluorophosphate (B79755) (DFP). nih.gov
Development Trajectory of Systemic Insecticides
Systemic insecticides are characterized by their ability to be absorbed by a plant and translocated throughout its tissues, including leaves, roots, stems, fruits, flowers, pollen, and nectar. britannica.comufl.edu This translocation allows the chemical to kill insects that feed on or bore into the plant, offering longer-lasting protection compared to contact sprays. britannica.com
The first systemic insecticides were developed in the 1950s, with the introduction of soluble organophosphorus compounds such as dimethoate, demeton-S-methyl, mevinphos, and phorate. ufl.edu These compounds proved valuable for controlling sucking pests and burrowing larvae due to their translocation properties. ufl.edu Systemic carbamates like aldicarb (B1662136) and carbofuran (B1668357) followed in the 1960s. ufl.edu Later developments included more selective systemic insect growth regulators in the 1980s and 1990s, and subsequently, compounds like cartap, fipronil, and neonicotinoids, which began replacing older chemicals from the 1990s onwards. ufl.edu
Historical Significance of Schradan within Pesticide Research Paradigms
This compound, also known as octamethyl pyrophosphoramide (OMPA), is an obsolete organophosphate insecticide named after Gerhard Schrader. wikipedia.orgsmolecule.com It is a phosphorodiamide. nih.gov this compound was historically used as an insecticide, particularly effective against sucking and chewing insects which are agricultural pests. smolecule.com
Early research into pyrophosphates in the 1950s revealed that metabolic changes within the parent molecule could transform an inactive compound into an anticholinesterase agent. who.int This finding was first observed with this compound (octamethyl pyrophosphoramide). who.int this compound itself is a weak cholinesterase inhibitor and requires metabolic activation to become active. wikipedia.org Once ingested by insects, it is metabolized into a more potent inhibitor that inactivates acetylcholinesterase, leading to the accumulation of acetylcholine (B1216132) and disruption of the nervous system. smolecule.comontosight.ai
Studies in the early 1950s investigated the absorption, translocation, and breakdown of this compound in plants. researchgate.net Research showed that the distribution of this compound or its metabolites was not always uniform within a plant. For instance, toxicity to aphids was lost first in the young leaves at the top of the plant, suggesting the chemical tended to remain in the areas to which it was initially translocated. annualreviews.org Translocation rates varied depending on the plant species and the treated foliage zone, with more movement often observed from older to younger leaves. annualreviews.org Small quantities of undecomposed this compound were detected in leaves below the treated areas in some plants. annualreviews.org The metabolism and location of phosphorus from this compound within the plant differed from that of inorganic phosphate (B84403), indicating a distinct metabolic pathway. annualreviews.org It was suggested that the enzyme system in plants responsible for the initial breakdown of this compound might vary in efficiency between species and even within a species at different seasons. annualreviews.org
This compound was effective against agricultural pests but fell out of widespread use after the 1950s. smolecule.com Although obsolete as a pesticide, its study contributed to the understanding of systemic action and metabolic activation within the organophosphorus class of insecticides.
Data Table: Properties of this compound
| Property | Value | Source/Notes |
| Molecular Formula | C₈H₂₄N₄O₃P₂ | PubChem nih.gov, PubChem wikipedia.org, Smolecule smolecule.com |
| Molar Mass | 286.25 g·mol⁻¹ | PubChem wikipedia.org, AERU herts.ac.uk, Smolecule smolecule.com |
| CAS Number | 152-16-9 | PubChem nih.gov, PubChem wikipedia.org, AERU herts.ac.uk, this compound pic.int |
| PubChem CID | 9037 | PubChem nih.gov, PubChem wikipedia.org, AERU herts.ac.uk |
| Physical State | Dark brown viscous liquid / White crystalline solid | AERU herts.ac.uk / Ontosight ontosight.ai |
| Solubility in Water | 1,000,000 mg/l at 20 °C | AERU herts.ac.uk |
| Mode of Action | Systemic, Acetylcholinesterase inhibitor | AERU herts.ac.uk, Ontosight ontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[bis(dimethylamino)phosphoryloxy-(dimethylamino)phosphoryl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24N4O3P2/c1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8/h1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKKRCSOSQAJDE-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N4O3P2 | |
| Record name | DIPHOSPHORAMIDE, OCTAMETHYL- | |
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DSSTOX Substance ID |
DTXSID0042373 | |
| Record name | Octamethylpyrophosphoramide | |
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Molecular Weight |
286.25 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diphosphoramide, octamethyl- is a dark brown viscous liquid. Used as an insecticide and as an acaricide. Not registered as a pesticide in the U.S. (EPA, 1998), Liquid; mp = 14-20 deg C; [Merck Index] Dark brown liquid; mp = 14-20 deg C; [CAMEO] | |
| Record name | DIPHOSPHORAMIDE, OCTAMETHYL- | |
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| Record name | Schradan | |
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Boiling Point |
248 to 257 °F at 0.5 mmHg (EPA, 1998), 120-125 °C @ 0.5 MM HG | |
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| Record name | SCHRADAN | |
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Solubility |
SOL IN CHLOROFORM, SOL IN KETONES, NITRILES, ESTERS, ALCOHOLS, AROMATIC HYDROCARBONS; MISCIBLE WITH WATER; PRACTICALLY INSOL IN HIGHER ALIPHATIC HYDROCARBONS, SOL IN ACETONE, BENZENE, SLIGHTLY SOL IN PETROLEUM OILS, INSOL IN HEPTANE, PETROLEUM ETHER | |
| Record name | SCHRADAN | |
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Density |
1.09 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.1343 @ 25 °C | |
| Record name | DIPHOSPHORAMIDE, OCTAMETHYL- | |
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| Record name | SCHRADAN | |
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Vapor Pressure |
0.001 mmHg at 77 °F (EPA, 1998), 0.001 [mmHg], 1X10-3 MM HG @ 25 °C | |
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Color/Form |
VISCOUS LIQUID | |
CAS No. |
152-16-9 | |
| Record name | DIPHOSPHORAMIDE, OCTAMETHYL- | |
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| Record name | Schradan [ISO] | |
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| Record name | Diphosphoramide, N,N,N',N',N'',N'',N''',N'''-octamethyl- | |
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Melting Point |
57 to 68 °F (EPA, 1998), 17 °C | |
| Record name | DIPHOSPHORAMIDE, OCTAMETHYL- | |
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| Record name | SCHRADAN | |
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Synthetic Methodologies and Chemical Reactivity of Schradan
Established Synthetic Pathways for Schradan and Analogues
The synthesis of this compound (octamethyl pyrophosphoramide) generally involves the reaction of phosphorus oxychloride with dimethylamine (B145610), followed by subsequent reactions to construct the pyrophosphate structure. smolecule.com One common approach outlines the synthesis as follows:
Formation of Dimethylaminophosphoryl Chloride: Phosphorus oxychloride (POCl₃) is reacted with dimethylamine ((CH₃)₂NH). smolecule.com
Condensation: The product from the first step, dimethylaminophosphoryl chloride, is further reacted with dimethylamine through a condensation reaction to form octamethyl pyrophosphoramide. smolecule.com
Literature references point to several synthesis methods developed in the mid-20th century, including work by Schrader, Gardiner and Kilby, Hartley et al., and Toy and Costello. drugfuture.com
Analogues within the phosphorodiamide class can be synthesized using similar phosphorus chemistry, often involving the reaction of phosphorus halides with amines. For instance, the synthesis of backbone-modified morpholino oligonucleotides utilizes phosphoramidite (B1245037) chemistry, which involves coupling phosphoramidite building blocks. mdpi.com Another example involves the synthesis of Amiton-like compounds by coupling an amino alcohol in its enolate form to a phosphorylchloride. uni-muenchen.de
While the detailed mechanism for this compound synthesis can vary depending on the specific route, the formation of dimethylaminophosphoryl chloride as an intermediate in the reaction between phosphorus oxychloride and dimethylamine is a key step in some pathways. smolecule.com Subsequent condensation reactions typically involve the formation of a P-O-P bond to create the pyrophosphate core.
In related phosphorodiamide chemistry, reaction mechanisms often involve nucleophilic attack on a phosphorus center. For example, the synthesis of DNA/RNA analogs via phosphoramidite chemistry involves the condensation of a protected nucleoside phosphoramidite with a growing oligonucleotide chain, activated by a weak acid like tetrazole, forming a phosphite (B83602) triester intermediate which is subsequently oxidized. nih.gov The synthesis of Amiton-like compounds involves the coupling of an amino alcohol enolate to a phosphorylchloride. uni-muenchen.de
Achieving high yield and purity in the synthesis of organophosphorus compounds like this compound is crucial. Purification methods such as distillation or recrystallization from suitable solvents are typically employed. smolecule.com
Factors influencing yield and purity in the synthesis of other phosphorodiamides and related organophosphorus compounds have been investigated. For example, studies on the synthesis of Amitraz, an acaricide, have explored the use of new catalysts to improve yield and purity. researchgate.net In oligonucleotide synthesis using phosphoramidite chemistry, factors like coupling time and activator concentration affect synthesis yields and the formation of unwanted by-products. mdpi.commt.com The presence of impurities like decamethyltriphosphoric triamide in technical-grade this compound has been noted. nih.govherts.ac.uk
Reaction Intermediates and Reaction Mechanisms
Comparative Analysis of Synthetic Routes within the Phosphorodiamide Class
Synthetic routes for phosphorodiamides and related phosphorus compounds share common principles but also exhibit variations depending on the desired structure and properties. While this compound synthesis focuses on the pyrophosphate core with dimethylamino substituents, other phosphorodiamides may involve different amine groups or variations in the phosphorus-oxygen backbone.
Comparing synthetic routes often involves evaluating factors such as the availability and cost of starting materials, the number of reaction steps, reaction conditions (temperature, pressure, solvents), reaction times, achievable yields and purities, and the generation of by-products. For instance, different wet-chemistry methods for synthesizing nanocrystals have been compared based on factors like precursor concentration, reaction temperature, and calcination conditions, which influence crystal size and optical properties. mdpi.com
Hydrolytic Stability and Chemical Degradation Mechanisms of this compound
This compound's hydrolytic stability is influenced by pH. It is reported to be hydrolyzed in the presence of acids but not by alkalies or water alone. nih.govdrugfuture.com
Under acidic conditions, this compound is expected to hydrolyze. A measured rate constant of 0.23 M⁻¹hr⁻¹ at 25 °C has been reported for its hydrolysis under acidic conditions. nih.gov The hydrolysis of organophosphorus compounds can be influenced by factors such as pH, temperature, and the presence of co-solvents or surfactants. researchgate.net Acid-catalyzed hydrolysis mechanisms often involve the protonation of a heteroatom followed by nucleophilic attack by water. jcsp.org.pkunavarra.es Studies on the acid-catalyzed hydrolysis of other compounds, such as N-(4-substitutedaryl) succinimides, have investigated reaction kinetics and proposed A-2 mechanisms based on the observed dependence of the hydrolysis rate on acid concentration. jcsp.org.pk
Data on the hydrolysis rate constant of this compound under acidic conditions:
| Condition | Rate Constant (k) | Temperature (°C) | Reference |
| Acidic conditions | 0.23 M⁻¹hr⁻¹ | 25 | nih.gov |
The chemical degradation of this compound can lead to the formation of various products. Under acidic hydrolysis, this compound is easily hydrolyzed to dimethylamine and orthophosphate. dss.go.th This property has been utilized for the determination of this compound in certain matrices. dss.go.th
While metabolic transformation in biological systems is outside the scope, it is noted that oxidative metabolism of this compound can occur, leading to metabolites. nih.gov Chemical oxidation of this compound has also been studied, with research providing evidence against the existence of a phosphoramide (B1221513) oxide structure as a stable intermediate and suggesting a methylol derivative as a possible active form. researchgate.net Degradation products can include other phosphorus compounds derived from the parent molecule. nih.gov
Biochemical Mechanism of Action and Enzyme Kinetic Characterization of Schradan Metabolites
Oxidative Bioactivation of Schradan to Anticholinesterase Metabolites
The conversion of this compound into potent cholinesterase inhibitors is predominantly an oxidative process occurring in various biological systems, including mammals, plants, and insects smolecule.comjst.go.jpacs.orgoup.com. This bioactivation is indispensable for its insecticidal properties and contributes to its toxicity in mammals smolecule.comacs.orgoup.com.
Metabolic Conversion Pathways in Biological Systems
The metabolic conversion of this compound involves oxidative pathways, primarily localized in the liver of mammals smolecule.comjst.go.jpoup.com. Investigations have demonstrated that the metabolic degradation of this compound across plants, animals, and insects yields the same active compound nih.govoclc.org. The initial metabolic step is thought to be the oxidation of this compound to its N-oxide derivative nih.gov. This N-oxide is considered the principal metabolic product nih.gov. Further oxidation may lead to the formation of an N-methylol derivative, potentially via a transient N-oxide, and subsequently to an N-formyl derivative nih.gov. Hydrolysis of the phosphate (B84403) bond also occurs to some extent nih.gov.
Oxidation of this compound using chemical agents such as permanganate (B83412) or through incubation with oxygenated liver slices produces similar compounds, including a potent anticholinesterase agent oup.comroyalsocietypublishing.org. This suggests a consistent oxidative mechanism across different biological contexts oup.comroyalsocietypublishing.org.
Identification of Potent Cholinesterase Inhibitory Metabolites
A critical aspect of this compound's toxicity is the formation of metabolites possessing significantly greater anticholinesterase activity than the parent compound smolecule.comacs.org. The primary potent anticholinesterase metabolite is believed to be octamethylpyrophosphoramidic oxide, also referred to as the monophosphoramide oxide of this compound acs.orgoup.comroyalsocietypublishing.org. This oxidative conversion substantially increases the enzyme inhibitory activity, potentially by up to a millionfold acs.org.
Earlier studies proposed that the active metabolite might be hydroxymethyl-heptamethylpyrophosphoramide, based on its partitioning characteristics royalsocietypublishing.org. However, substantial evidence, including enzymatic inhibitor assays and comparative analyses of metabolites from diverse sources, supports the identification of the monophosphoramide oxide as the principal toxic metabolite oup.comnih.govroyalsocietypublishing.orgscispace.com.
Molecular Interactions of this compound Metabolites with Cholinesterase Enzymes
The potent anticholinesterase metabolites derived from this compound exert their effects by directly interacting with the active site of cholinesterase enzymes, forming a stable complex that impairs the enzyme's function smolecule.comaprh.ptmdpi.com.
Phosphorylation Mechanism at the Enzyme Active Site
Organophosphate compounds, including the active metabolites of this compound, inhibit cholinesterases by phosphorylating a specific serine residue located within the enzyme's active site aprh.ptmdpi.comscispace.comnih.goviastate.edu. This process involves a nucleophilic attack by the oxygen atom of the active site serine residue on the phosphorus atom of the organophosphate metabolite aprh.pt. This attack results in the departure of a leaving group from the organophosphate and the formation of a covalent bond between the phosphorus atom and the enzyme aprh.pt. This phosphorylation effectively inactivates the enzyme, thereby preventing the hydrolysis of acetylcholine (B1216132) smolecule.comaprh.pt.
The phosphorylated enzyme is generally stable, and the process of dephosphorylation (enzyme reactivation) is typically very slow or, in many instances, effectively impossible nih.gov. This irreversible or pseudo-irreversible binding is a hallmark of organophosphate-induced enzyme inhibition aprh.ptmdpi.com.
Binding Kinetics and Affinity to Cholinesterase Isoforms
The binding kinetics and affinity of this compound metabolites for cholinesterase isoforms, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial in determining their toxicological impact researchgate.net. While detailed kinetic data specifically for this compound metabolites across various isoforms and species were not extensively provided in the search results, the general principles governing the interaction between organophosphates and cholinesterases are applicable.
Studies on other organophosphates indicate that the susceptibility of cholinesterase enzymes to inhibition can differ among species and even between different tissues within the same species (e.g., brain versus erythrocyte AChE) nih.govcapes.gov.brinchem.org. Nevertheless, the high degree of conservation of AChE across species suggests that kinetic parameters obtained from relevant models can be valuable for estimating potency in humans nih.gov.
Enzyme Kinetic Characterization of Cholinesterase Inhibition
Enzyme kinetic studies are fundamental for characterizing the interaction between this compound metabolites and cholinesterase enzymes. These studies typically involve measuring the rate of enzyme activity in the presence of varying concentrations of the inhibitor. The extent of inhibition is then used to determine kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀), the bimolecular rate constant (kᵢ), the dissociation constant (Kᵢ), and the phosphorylation constant (kₚ) nih.gov.
Research on other organophosphates demonstrates that these kinetic parameters can vary significantly depending on the specific compound, the source of the enzyme (e.g., species, tissue), and the experimental conditions nih.govinchem.org. The determination of these parameters for this compound metabolites is crucial for understanding their relative potency and the dynamics of cholinesterase inhibition.
Determination of Michaelis-Menten Parameters
Michaelis-Menten kinetics describes the relationship between the reaction rate and the substrate concentration for many enzyme-catalyzed reactions fiveable.melibretexts.org. Key parameters in this model are Vmax, the maximum reaction rate at saturating substrate concentrations, and Km, the Michaelis constant, which represents the substrate concentration at half the maximum velocity and is an inverse measure of the enzyme's affinity for the substrate fiveable.melibretexts.org.
Enzyme inhibitors can affect these parameters. Competitive inhibitors, for instance, increase the apparent Km, suggesting a decreased affinity of the enzyme for the substrate because the inhibitor competes for the same active site mit.edulibretexts.org. Non-competitive inhibitors, conversely, typically reduce the Vmax without altering the Km, indicating that the inhibitor binds to a site distinct from the active site and affects the enzyme's catalytic efficiency libretexts.orgwikipedia.org. Uncompetitive inhibitors bind to the enzyme-substrate complex and reduce both Vmax and Km fiveable.memit.edu.
While specific Michaelis-Menten parameters (Km, Vmax) for the interaction of this compound metabolites with cholinesterases were not extensively detailed in the search results, the general principles of Michaelis-Menten kinetics are fundamental to characterizing the effects of enzyme inhibitors like organophosphate metabolites fiveable.memit.edu. Studies on cholinesterase inhibition by organophosphates often involve determining how the inhibitor alters the enzyme's kinetic behavior in the presence of the natural substrate, acetylcholine wikipedia.org.
Analysis of Turnover Numbers (kcat) and Enzyme-Inhibitor Dissociation Constants (Ki)
The turnover number (kcat) represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate ucsb.edu. It is a measure of the catalytic efficiency of an enzyme libretexts.org. Vmax is related to kcat by the total enzyme concentration (Vmax = kcat[E]total) libretexts.orgucsb.edu.
Enzyme-inhibitor dissociation constants (Ki) quantify the affinity of an inhibitor for an enzyme ucsb.edunih.gov. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme youtube.com. For competitive inhibitors, Ki represents the dissociation constant for the enzyme-inhibitor complex (EI) ucsb.edu. For other types of inhibitors, additional dissociation constants may be relevant, such as Ki' for the dissociation of the enzyme-substrate-inhibitor complex (ESI) ucsb.eduyoutube.com. The determination of Ki values is crucial for comparing the potency of different inhibitors nih.gov.
Reversibility and Irreversibility of Enzyme-Inhibitor Complex Formation
Enzyme inhibition can be classified as either reversible or irreversible based on the nature of the interaction between the enzyme and the inhibitor byjus.combgc.ac.inknyamed.com. Reversible inhibitors bind to the enzyme through non-covalent interactions, and the enzyme activity can be recovered when the inhibitor is removed byjus.comknyamed.comlibretexts.org. This binding is characterized by a dynamic equilibrium between the enzyme, inhibitor, and the enzyme-inhibitor complex youtube.com.
Irreversible inhibitors, on the other hand, typically form stable, often covalent, bonds with the enzyme, leading to a permanent or very long-lasting inactivation of the enzyme byjus.comknyamed.comlibretexts.org. Organophosphate compounds, including the active metabolites of this compound, are well-known to be irreversible inhibitors of cholinesterase enzymes wikipedia.orglibretexts.org. They phosphorylate a serine residue in the active site of the enzyme, forming a very stable covalent adduct wikipedia.orglibretexts.org. This phosphorylation effectively inactivates the enzyme, as the covalent bond is not easily hydrolyzed, preventing the enzyme from efficiently breaking down acetylcholine wikipedia.org.
The irreversible nature of the inhibition by this compound metabolites is a key aspect of their toxicity. Unlike reversible inhibitors, whose effects can be overcome by increasing substrate concentration or removing the inhibitor, the inactivation caused by irreversible inhibitors requires the synthesis of new enzyme molecules to restore normal enzyme activity knyamed.com. This explains the prolonged effects associated with organophosphate poisoning wikipedia.org.
Metabolic Pathways and Biotransformation of Schradan in Non Mammalian Biological Systems
In Vivo and In Vitro Metabolism of Schradan across Diverse Organisms
The metabolic degradation of this compound in plants and insects has been shown to produce similar compounds to those found in animals nih.govoup.com. The primary metabolic pathway involves the formation of an N-oxide nih.gov. This N-oxide can then undergo isomerization, leading to the loss of formaldehyde (B43269) and the formation of heptamethylpyrophosphoramide nih.gov. Hydrolysis of the phosphate (B84403) bond also occurs to some extent nih.gov.
Studies in plants have demonstrated the degradation of this compound in various species royalsocietypublishing.org. For instance, in turnip plants, this compound is degraded, yielding low amounts of heptamethylpyrophosphoramide and a potent anticholinesterase compound, in addition to ionizable metabolites royalsocietypublishing.org. Oxidation of this compound with hydrogen peroxide and oxygenated liver slices produces similar products in comparable proportions, suggesting that plants likely degrade this compound through oxidation royalsocietypublishing.org. This oxidation primarily yields compounds unstable in water, which are subsequently hydrolyzed to substituted phosphoric acids royalsocietypublishing.org. The potent anticholinesterase metabolite in plants is believed to be hydroxymethyl-heptamethylpyrophosphoramide or potentially octamethylpyrophosphoramidic oxide royalsocietypublishing.org.
Insects also convert this compound to a toxic phosphoramide (B1221513) oxide, which has been found to be identical to the metabolite from mammals and plants in terms of anticholinesterase activity, chymotrypsin (B1334515) inhibition, formaldehyde liberation, partitioning properties, and stability oup.com. The digestive system of the American cockroach (Periplaneta americana L.) has been identified as a site of this compound metabolism oup.com.
Species-Specific Differences in Metabolic Pathways
While the primary metabolic pathways involving N-oxidation and subsequent reactions appear conserved across plants, insects, and mammals, the efficiency and rate of these processes can vary between species annualreviews.orgsmolecule.comcambridge.org. The oxidizing enzyme system in plants responsible for the initial breakdown of this compound is thought to vary in efficiency not only between species but also within a species depending on the season annualreviews.org. For example, studies have shown widely varying breakdown rates in different plant species, with rapid degradation observed in beans and a much slower rate in chrysanthemums and coleus annualreviews.org. In lemon seedlings, only a small fraction of absorbed this compound was metabolized over 46 days annualreviews.org.
Species differences in metabolism are a recognized phenomenon for xenobiotics, including organophosphorus compounds eolss.netmerckvetmanual.com. These differences can arise from variations in enzyme expression and activity eolss.netmerckvetmanual.com.
Influence of Differential Metabolism on Bioactivity
The differential metabolism of this compound across species significantly influences its bioactivity, particularly its toxicity to insects. This compound itself is a weak cholinesterase inhibitor and requires metabolic activation to a more potent form, such as the phosphoramide oxide, to exert its toxic effects wikipedia.orgsmolecule.comresearchgate.net. Species that efficiently convert this compound to this active metabolite are more susceptible to its insecticidal action smolecule.com. Conversely, resistance in certain insects has been linked to a potential lack of the enzyme system capable of forming the active cholinesterase inhibitor oup.com. The more rapid metabolism in insects and mammals compared to the relatively slower metabolic change in plants contributes to the observed toxic effects in the former groups cambridge.org.
Enzymatic Systems Involved in this compound Biotransformation
The biotransformation of organophosphorus compounds, including this compound, involves various enzymatic systems.
Role of Oxidative Enzymes (e.g., Cytochrome P450)
Oxidative enzymes play a crucial role in the metabolic activation of this compound. The conversion of this compound to its more potent N-oxide metabolite is an oxidative process nih.govresearchgate.net. In mammals, this oxidative conversion occurs in liver microsomes scispace.com. While the specific enzymes involved in non-mammalian systems are not as extensively detailed in the provided snippets, the general principle of oxidative activation by enzymes like cytochrome P450 (CYP) is well-established for many organophosphorus compounds researchgate.netresearchgate.netescholarship.org. CYP enzymes are known to be involved in the oxidation of various xenobiotics in insects and can contribute to insecticide metabolism, either through detoxification or activation escholarship.orgresearchgate.net. The mechanism of this compound activation has been suggested to involve oxidative enzymes, possibly with the participation of a metal iastate.eduannualreviews.org. Studies on the American cockroach have indicated that microsomal oxidation enzymes in the fat body, requiring NADPH, are involved in the activation of this compound iastate.edu.
Contribution of Esterases (e.g., Carboxylesterases, Paraoxonases)
Esterases, such as carboxylesterases and paraoxonases, are known to be involved in the metabolism of organophosphorus compounds, often leading to detoxification through hydrolysis researchgate.netneptjournal.comcdc.gov. Paraoxonases (PONs), for instance, are esterases that can hydrolyze organophosphates cdc.gov. While the primary activation of this compound is oxidative, hydrolytic pathways also contribute to its metabolism nih.gov. Hydrolysis of the phosphate bond in this compound occurs nih.gov. Esterases can also be inhibited by organophosphorus compounds nih.govresearchgate.net. The production of an esterase inhibitor from this compound has been observed in the fat body of the desert locust (Schistocerca gregaria) portlandpress.com.
Excretion and Elimination Pathways of this compound and its Metabolites
Information specifically on the excretion and elimination pathways of this compound and its metabolites in non-mammalian systems is limited in the provided snippets. However, in mammals, some unchanged this compound can appear in urine, which also contains other phosphorus compounds derived from the insecticide nih.gov. Degradation products are also present in bile and feces nih.gov. While direct details for non-mammalian organisms are scarce, it is generally understood that metabolites, being more polar than the parent compound, are typically more readily excreted neptjournal.com. Plants can release metabolites researchgate.net.
Environmental Fate and Degradation Dynamics of Schradan
Pathways of Environmental Dissipation
The dissipation of Schradan in the environment occurs through various pathways, including degradation in the atmosphere and removal via deposition processes.
Atmospheric Degradation Mechanisms (e.g., Reaction with Hydroxyl Radicals)
If released to the atmosphere, this compound is expected to exist in both vapor and particulate phases, based on its estimated vapor pressure of 1.1X10⁻⁴ mm Hg at 25 °C. nih.gov Vapor-phase this compound undergoes degradation through reactions with photochemically produced hydroxyl radicals. nih.gov Hydroxyl radicals are highly reactive molecules in the atmosphere that act as a natural detergent, breaking down many airborne pollutants. nasa.govpyure.com The estimated half-life for this reaction in air is approximately 3 hours. nih.gov
Wet and Dry Deposition Processes of Particulate-Phase this compound
Particulate-phase this compound can be physically removed from the atmosphere through both wet and dry deposition processes. nih.gov Wet deposition involves the removal of particles by precipitation, where they are incorporated into rain, snow, or fog and deposited onto surfaces. tutorsglobe.comut.ee Dry deposition, on the other hand, involves the direct transfer of particles from the atmosphere to surfaces through processes like gravitational settling, impaction, and turbulent diffusion. ut.eeresearchgate.net The significance of wet and dry deposition depends on factors such as particle size, meteorological conditions, and the characteristics of the receiving surface. ut.eeresearchgate.net
Mobility and Transport in Soil and Aquatic Environments
The mobility and transport of this compound in soil and aquatic environments are influenced by its interaction with soil matrices, its potential to leach, and its tendency to volatilize.
Adsorption and Desorption Characteristics in Various Soil Matrices
Adsorption, the binding of pesticide molecules to soil particles, is a critical process influencing the fate and transport of chemicals in soil. pesticidestewardship.orgresearchgate.netjournalirjpac.com Desorption is the reverse process, where the chemical is released from the soil particles into the soil solution. researchgate.netcsic.es The extent of adsorption and desorption is affected by the physicochemical properties of the pesticide, as well as soil characteristics such as organic matter content, clay content, and pH. pesticidestewardship.orgresearchgate.netjournalirjpac.com
An estimated Koc (organic carbon-water (B12546825) partitioning coefficient) value of 7 for this compound suggests that it has very high mobility in soil. nih.govcato-chem.com A low Koc value indicates that the substance is not expected to adsorb strongly to organic matter in soil, thus remaining more available in the soil water and having a higher potential for movement. nih.govcato-chem.comescholarship.org
Leaching Potential to Groundwater Systems
The leaching potential of a compound refers to its tendency to be transported downwards through the soil profile with percolating water, potentially reaching groundwater systems. pesticidestewardship.org Given this compound's estimated high mobility in soil based on its low Koc value, it is suggested that it could have a potential to leach to groundwater. nih.govcato-chem.com While some studies on other pesticides indicate that detection in groundwater can occur despite classifications of low mobility, this compound's high predicted mobility points to a greater potential for such movement. epa.govresearchgate.net
Volatilization from Soil and Water Surfaces
Volatilization is the process by which a chemical is converted into a vapor and escapes into the atmosphere from soil or water surfaces. pesticidestewardship.orgeuropa.euresearchgate.net The rate of volatilization is influenced by factors such as vapor pressure, Henry's Law constant, temperature, wind speed, and the properties of the surface. pesticidestewardship.orgresearchgate.net
Based on an estimated Henry's Law constant of 6.3X10⁻¹⁷ atm-cu m/mol, volatilization of this compound from moist soil surfaces is not expected to be significant. nih.gov Similarly, volatilization from dry soil surfaces is also not expected, given its vapor pressure. nih.gov For water surfaces, volatilization is also not anticipated based on the estimated Henry's Law constant. nih.gov
Under acidic conditions in either soil or water, this compound is expected to undergo hydrolysis. nih.gov Hydrolysis is a chemical reaction with water that can break down the compound. pesticidestewardship.orgresearchgate.net A measured rate constant for hydrolysis in water at 25 °C under acidic conditions is 0.23 /M-hr. nih.gov this compound is reported to be hydrolyzed in the presence of acids but not by alkalies or water alone. cato-chem.com
Environmental Fate Properties of this compound
| Property | Value | Source |
| Estimated Vapor Pressure (25 °C) | 1.1X10⁻⁴ mm Hg | nih.gov |
| Estimated Atmospheric Half-Life (Reaction with OH) | ~3 hours | nih.gov |
| Estimated Koc | 7 | nih.govcato-chem.com |
| Soil Mobility Classification | Very high mobility | nih.govcato-chem.com |
| Estimated Henry's Law Constant | 6.3X10⁻¹⁷ atm-cu m/mol | nih.gov |
| Hydrolysis Rate Constant (Water, 25 °C, acidic) | 0.23 /M-hr | nih.gov |
| Bioconcentration Factor (BCF) | Estimated 0.1 | nih.gov |
| Bioconcentration in Aquatic Organisms | Not expected to bioconcentrate | nih.govcato-chem.com |
| Hydrolysis under acidic conditions | Expected to hydrolyze | nih.gov |
| Hydrolysis by alkalies or water alone | Not hydrolyzed | cato-chem.com |
Microbial Degradation Processes
Microorganisms play a significant role in the breakdown of organic pollutants, including organophosphate pesticides like this compound, in various environmental compartments such as soil and water. researchgate.net This biodegradation can occur through diverse metabolic processes mediated by bacterial and fungal species. ncsu.edufrontiersin.org
Aerobic and Anaerobic Metabolism in Soil Microorganisms
Microbial degradation of organic pollutants in soil can proceed under both aerobic (in the presence of oxygen) and anaerobic (in the absence of oxygen) conditions. Generally, aerobic conditions facilitate more rapid and complete biodegradation for many organic pollutants. However, anaerobic degradation is also a significant process, particularly in environments with limited oxygen availability such as waterlogged soils or deeper soil layers. ncsu.edu
While specific detailed studies on the aerobic and anaerobic metabolism of this compound by soil microorganisms were not extensively found in the search results, research on the microbial degradation of other organophosphorus compounds indicates that microorganisms can utilize these substances as sources of carbon or phosphorus, leading to their mineralization. researchgate.net The efficiency of microbial degradation can be influenced by factors such as nutrient availability, pesticide concentration, and temperature. frontiersin.org
Some studies suggest that microbial degradation of certain pesticides can be more efficient under anaerobic conditions compared to aerobic conditions, depending on the compound. frontiersin.org For instance, the degradation rate of clothianidin, another neonicotinoid, was observed to be higher under anaerobic conditions at different temperature ranges. frontiersin.org However, for this compound, one source mentions that microbial degradation does not begin under certain conditions, and that anaerobic conditions might behave differently than aerobic conditions . Another source indicates that this compound was slightly hydrolyzed by ruminal fluid, which includes both enzymatic and non-enzymatic hydrolysis nih.gov.
Aquatic Microbial Transformation Pathways
Microbial transformation of pesticides also occurs in aquatic environments, including surface water and sediments. wur.nlnih.gov Microorganisms in these systems can contribute to the attenuation of pesticide concentrations through various metabolic processes. nih.govchemcatcher.ie
This compound has been detected in river water, and its concentration has been observed to decrease downstream, indicating attenuation through processes that include degradation and dilution. chemcatcher.ie While specific microbial transformation pathways for this compound in aquatic systems were not detailed, microorganisms in aquatic sediments are known to mediate nitrogen transformation processes, which can be influenced by nutrient availability and organic matter inputs. nih.gov The presence of microbial communities associated with aquatic plants can also contribute to the biotransformation of pesticides. frontiersin.org
Identification of Microbial Breakdown Products
The metabolic degradation of this compound in biological systems, including plants, animals, and insects, has been reported to yield similar compounds. nih.gov However, specific details regarding the identified microbial breakdown products of this compound in soil or aquatic environments were not extensively available in the search results.
Research on the microbial degradation of other organophosphorus pesticides indicates that metabolic pathways can involve processes such as oxidation, reduction, and hydrolysis, leading to the formation of various metabolites. researchgate.nettandfonline.com For instance, some organophosphorus compounds undergo oxidation reactions catalyzed by oxygenases, while others may be subject to hydrolysis. tandfonline.com The resulting breakdown products can vary in their toxicity and environmental persistence compared to the parent compound.
Physicochemical Degradation Pathways
In addition to microbial processes, this compound can also undergo degradation through physicochemical pathways in the environment, including photodegradation and hydrolysis.
Photodegradation Kinetics and Products in Water, Soil, and Air
Photodegradation, the breakdown of compounds by light, can occur in various environmental compartments exposed to sunlight, such as water, soil surfaces, and air. mjcce.org.mkacs.org The rate and products of photodegradation are influenced by factors such as the intensity and wavelength of light, the presence of photosensitizers, and the matrix (water, soil, or air). mjcce.org.mk
In the atmosphere, vapor-phase this compound is subject to degradation by reaction with photochemically produced hydroxyl radicals. nih.gov The estimated half-life for this reaction in air is approximately 3 hours. nih.gov Particulate-phase this compound can be removed from the air through wet and dry deposition. nih.gov
While detailed studies on the photodegradation kinetics and products of this compound in water and soil were not extensively found, research on other pesticides demonstrates that photodegradation can be a significant degradation pathway, particularly on surfaces exposed to sunlight. mjcce.org.mkacs.org Photolysis reactions can follow first-order kinetics, and the half-lives can vary depending on the specific compound and environmental conditions. mjcce.org.mkjmaterenvironsci.com Photodegradation can lead to bond cleavage and the formation of various photoproducts. mjcce.org.mk
Non-Biological Hydrolysis and Other Chemical Transformations
Hydrolysis, the cleavage of a chemical bond by reaction with water, is another important non-biological degradation pathway for many pesticides. The rate of hydrolysis can be influenced by pH and temperature. jmaterenvironsci.com
This compound is reported to be hydrolyzed in the presence of acids, but not by alkalies or water alone. nih.gov Under acidic conditions in water, this compound is expected to hydrolyze with a measured rate constant of 0.23 M⁻¹hr⁻¹ at 25 °C. nih.gov this compound is considered to be very stable in aqueous media but is slowly hydrolyzed in alkaline media. ddugu.ac.in It has a reported half-life of over 10 years at pH 8 and 25 °C. nih.gov
Other chemical transformations can also contribute to the degradation of this compound. For instance, non-enzymatic oxidation and reduction reactions can occur in the environment and have been studied using chemical model systems. tandfonline.com this compound has been examined using oxidative model systems designed to imitate in vivo processes catalyzed by enzymes. tandfonline.com
The environmental fate of this compound is a complex interplay of microbial and physicochemical degradation processes, influenced by the specific environmental compartment and prevailing conditions.
Advanced Analytical Methodologies for Schradan and Its Degradates
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating Schradan and its related compounds from sample matrices and from each other before detection and quantification.
Gas-Liquid Chromatography (GLC) Applications
Gas-Liquid Chromatography (GLC) has been historically applied for the analysis of this compound smolecule.comnih.govacs.orga2la.org. GLC is suitable for volatile and thermally stable compounds. Early methods for the quantitative estimation of this compound residues sometimes proved inadequate due to a lack of desired specificity and sensitivity californiaagriculture.org. However, GLC has been used for product analysis of this compound smolecule.comnih.gov. Studies have explored the separation of organophosphorus pesticides, including this compound, using GLC with thermal conductivity detection and various stationary phases like high vacuum silicone grease, silicone compound DC-11, and fluorosilicone FS-1265 tandfonline.com.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is another crucial technique for the analysis of pesticides, including organophosphorus compounds researchgate.netgcms.cz. HPLC is particularly useful for compounds that are less volatile or thermally labile, which might be problematic for GLC researchgate.net. While the provided search results specifically mention HPLC for the analysis of other pesticide classes and chiral pesticides, its general applicability to organophosphorus compounds suggests its potential for this compound analysis, especially for more polar degradation products researchgate.netgcms.cz. The development of HPLC methods often involves optimizing stationary phases (e.g., reversed-phase C18) and mobile phases to achieve adequate separation researchgate.netgoogle.com.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique offering both separation and identification capabilities scispace.comauburn.edursc.org. GC-MS has been used for the analysis of this compound nih.gov. The mass spectrometer as a detector provides structural information based on the fragmentation pattern of the analytes wikipedia.org. GC-MS, particularly with triple quadrupole mass analyzers (GC-MS/MS), offers enhanced sensitivity and selectivity for pesticide residue analysis in various matrices rsc.orglcms.cz. This technique allows for reliable quantification and identification of non-polar to semi-volatile compounds at low concentrations rsc.org.
GC-MS data for this compound is available, including NIST numbers and total peaks observed nih.gov.
| NIST Number | Library | Total Peaks | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |
|---|---|---|---|---|---|
| 53878 | Main library | 61 | 153 | 92 | 135 |
| 214099 | Replicate library | 104 | [Data not available] | 135 | [Data not available] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used for highly sensitive and selective quantification and confirmation of pesticides, including at trace levels lcms.czthermofisher.comresearchgate.netrsc.org. This technique is particularly advantageous for multi-residue analysis and for compounds that are polar or less volatile, making them less suitable for GC-MS lcms.czthermofisher.comrsc.org. LC-MS/MS methods for pesticide analysis often utilize triple quadrupole mass spectrometers and can achieve low limits of detection lcms.czthermofisher.comresearchgate.net. The use of techniques like scheduled selected reaction monitoring (SRM) acquisition in LC-MS/MS assures optimum sensitivity for trace analysis lcms.czrsc.org. This compound has been included in multi-residue LC-MS/MS methods for pesticide analysis lcms.czthermofisher.com.
| Compound | Retention Time (min) | Polarity | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Product Ion 3 (m/z) | Collision Energy 1 (V) | Collision Energy 2 (V) | Collision Energy 3 (V) |
|---|---|---|---|---|---|---|---|---|---|
| This compound | 4.25 lcms.cz, 3.50 thermofisher.com | Positive | 287.12 lcms.cz, 287.139 thermofisher.com | 242.02 lcms.cz, 242.000 thermofisher.com | 135.08 lcms.cz, 134.929 thermofisher.com | 92.15 lcms.cz, 198.917 thermofisher.com | 14 lcms.cz | 26 lcms.cz | 40 lcms.cz |
LC-MS/MS allows for the simultaneous analysis of hundreds of pesticides in a single run, which is beneficial for high-throughput screening and quantitation lcms.cz.
Mass Spectrometry Applications in Structural Elucidation and Metabolite Identification
Mass spectrometry plays a critical role in the structural elucidation of this compound and the identification of its metabolites and degradation products criver.comyoutube.comeuropa.eu. By analyzing the mass-to-charge ratio (m/z) of ions and their fragmentation patterns, valuable information about the molecular structure can be obtained wikipedia.org.
Ionization Techniques and Fragmentation Pathways
Various ionization techniques can be coupled with mass spectrometry for the analysis of this compound and its degradates. Electrospray ionization (ESI) is commonly used in LC-MS/MS and can be operated in both positive and negative ion modes, which is advantageous for metabolite profiling researchgate.netrsc.orgeuropa.eu. Electron ionization (EI) is typically used in GC-MS and produces characteristic fragmentation patterns useful for identification wikipedia.orgreddit.com.
Fragmentation of molecules in mass spectrometry occurs through various pathways, including simple bond cleavages and rearrangement reactions wikipedia.orgyoutube.com. The fragmentation pattern is dependent on the molecule's structure and the ionization technique used wikipedia.org. For organophosphorus compounds like this compound, fragmentation can involve the cleavage of P-N, P-O, and N-C bonds, leading to characteristic fragment ions wikipedia.org. Analyzing these fragmentation patterns helps in confirming the identity of the parent compound and in elucidating the structures of unknown metabolites or degradation products wikipedia.orgeuropa.eu. Tandem mass spectrometry (MS/MS) techniques, such as those used in triple quadrupole instruments, involve the fragmentation of a selected precursor ion to produce product ions, providing more specific structural information lcms.czthermofisher.comeuropa.eu.
Identifying polar metabolites can be challenging with traditional reversed-phase chromatography, but advancements in techniques like supercritical fluid chromatography (SFC) coupled with high-resolution mass spectrometry (HRMS) are being explored for improved retention, resolution, and sensitivity in analyzing such compounds criver.com.
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) plays a crucial role in the analysis of this compound and its degradates by providing accurate mass measurements, which are essential for unambiguous identification and differentiation from interfering compounds. HRMS systems, such as those utilizing Orbitrap or Time-of-Flight (ToF) analyzers, offer high resolving power and mass accuracy, enabling the determination of the elemental composition of detected ions. mdpi.com This is particularly important for identifying unexpected degradates or confirming the presence of target analytes in complex sample matrices.
Coupling HRMS with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) enhances its analytical power. GC-HRMS is suitable for volatile and thermally stable compounds, while LC-HRMS is preferred for polar, non-volatile, or thermally labile substances, including many pesticides and their transformation products. mdpi.comscioninstruments.com The accurate mass data obtained from HRMS, often combined with isotopic information and fragmentation patterns from tandem mass spectrometry (MS/MS), provides a high level of confidence in the identification of this compound and its related compounds. mdpi.comresearchgate.net Full-scan HRMS also allows for retrospective analysis, enabling the screening for compounds not initially targeted, which can be valuable for identifying unknown degradates. mdpi.com
Sample Preparation and Extraction Strategies for Environmental and Biological Matrices
Effective sample preparation is a critical step in the analysis of this compound and its degradates in environmental and biological matrices. These matrices can be highly complex, containing numerous interfering substances that can affect the sensitivity and accuracy of the analytical measurement. The goal of sample preparation is to isolate and concentrate the target analytes while removing matrix components that could interfere with the chosen analytical technique. scioninstruments.comnih.gov
Sample collection and storage are also important considerations. Environmental samples like soil, water, and plant material, as well as biological samples such as blood and tissue, require appropriate handling to prevent degradation or loss of analytes. epa.govepa.gov Storage at low temperatures, such as deep freezing, is often recommended for longer-term preservation. epa.govepa.gov
Several extraction and clean-up strategies are employed, each offering advantages depending on the matrix and the specific analytes of interest.
Dispersive Solid-Liquid Extraction (QuEChERS Methodology)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methodology is a widely used sample preparation technique for the analysis of pesticide residues in various matrices, particularly food and agricultural products. lcms.czlcms.cz The QuEChERS method involves extracting analytes from a homogenized sample using an organic solvent, typically acetonitrile, followed by a clean-up step using dispersive Solid-Phase Extraction (d-SPE). lcms.czlcms.cz
The extraction step often involves the addition of salts, such as magnesium sulfate (B86663) (MgSO4), sodium chloride (NaCl), disodium (B8443419) hydrogen citrate, and trisodium (B8492382) citrate, which help in the phase separation and improve extraction efficiency. lcms.cz The d-SPE clean-up utilizes various sorbents, such as primary-secondary amine (PSA), C18, and graphitized carbon black (GCB), to remove matrix co-extractives like organic acids, sugars, lipids, and pigments that can interfere with subsequent chromatographic analysis. lcms.czwebsiteonline.cn
The QuEChERS method offers advantages such as reduced solvent consumption, fewer steps, and faster sample throughput compared to traditional methods. It has been applied to the analysis of pesticides, including some organophosphates, in matrices like fruits, vegetables, tea, and honey. lcms.czlcms.czwebsiteonline.cnthermofisher.com While specific detailed studies on QuEChERS for this compound were not extensively found, its general applicability to organophosphate pesticides suggests its potential for this compound analysis, especially in food and environmental matrices.
Accelerated Solvent Extraction Techniques
Research has shown that the choice of solvent and extraction temperature are critical parameters influencing recovery in ASE. For instance, studies on other pesticides have indicated that solvent mixtures like dichloromethane-acetone or methanol (B129727) can be effective, and optimal temperatures may range between 100-130 °C. usda.gov ASE systems can also incorporate in-cell clean-up by adding adsorbents to the extraction cell, potentially combining extraction and purification steps. kemolab.hrlcms.cz While specific applications of ASE for this compound were not detailed in the search results, its proven effectiveness for extracting organophosphate pesticides from complex matrices suggests its potential utility for this compound analysis in environmental and potentially biological solid samples.
Liquid-Liquid Partition Chromatography for Matrix Clean-up
Liquid-Liquid Partition Chromatography is a chromatographic technique that separates components of a mixture based on their differential partitioning between two immiscible liquid phases: a stationary liquid phase coated on an inert solid support and a mobile liquid phase. scienceinfo.comijpsjournal.comrsc.org While often used for separation, liquid-liquid partitioning principles are also fundamental to liquid-liquid extraction (LLE), a common sample clean-up technique. scioninstruments.comresearchgate.net
LLE involves distributing analytes between two immiscible solvents based on their relative solubilities. This can be effective for removing interfering substances from extracts obtained from complex matrices. scioninstruments.com In the context of sample clean-up for pesticide analysis, LLE can be used after an initial extraction step to further isolate the target analytes and reduce matrix effects before instrumental analysis. scioninstruments.com
Partition chromatography, in a more formal chromatographic setup, can also be employed for clean-up purposes, separating target analytes from matrix components based on their partitioning behavior between the stationary and mobile liquid phases. scienceinfo.comijpsjournal.com This technique is useful for separating compounds with different polarities and has applications in environmental monitoring and the analysis of complex mixtures. scienceinfo.com While direct examples of liquid-liquid partition chromatography specifically for this compound clean-up were not prominently found, the underlying principle of partitioning is widely applied in sample preparation for pesticide analysis, including LLE, which could be relevant for this compound.
Method Validation Parameters for Analytical Reliability
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate results. Key validation parameters include selectivity, linearity, accuracy, precision, and sensitivity, which is often assessed by determining the Limits of Detection (LOD) and Quantification (LOQ). nih.govlcms.cz
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with an acceptable level of accuracy and precision. researchgate.net
LOD and LOQ are crucial sensitivity parameters for evaluating the performance of analytical methods for this compound and its degradates, particularly when analyzing trace levels in environmental and biological samples. These limits define the lowest concentrations at which the presence and amount of the target compounds can be confidently reported.
Determining LOD and LOQ typically involves analyzing blank samples spiked with the analyte at decreasing concentrations or using the signal-to-noise ratio (S/N). researchgate.net The LOD is often defined as the concentration yielding an S/N of 3, while the LOQ is the concentration yielding an S/N of 10. researchgate.net
Reported LOD and LOQ values for pesticide analysis vary depending on the matrix, the specific analytical technique used (e.g., GC-MS, LC-MS/MS, HRMS), and the sample preparation method. For multi-residue pesticide analysis using techniques like LC-MS/MS or GC-MS/MS coupled with QuEChERS, LOQs in the low ng/mL or ng/g range are often achieved, enabling detection below regulatory limits. lcms.czlcms.czsnu.ac.kr For instance, a study using LC-MS/MS for pesticide analysis in biological samples reported LOQs of 10 ng/mL for a high percentage of tested pesticides. snu.ac.kr Another study using LC-HRMS for pesticides in water reported LOQs below 5 ng/L for a large number of compounds. researchgate.net
While specific LOD and LOQ values for this compound across various matrices were not extensively detailed in the search results, the general principles and methodologies for determining these parameters in pesticide analysis are directly applicable. Achieving low LODs and LOQs is essential for monitoring this compound and its degradates, especially in environmental samples where low concentrations can still be of concern.
Linearity and Calibration Curve Performance
The assessment of linearity and the performance of calibration curves are critical steps in validating quantitative analytical methods for compounds like this compound. Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte within a defined range demarcheiso17025.comgtfch.org. Calibration curves are constructed using a series of standards at varying concentrations to establish this relationship, allowing for the quantification of the analyte in unknown samples drawellanalytical.com.
In the context of pesticide analysis, including this compound, methods often employ techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Validation guidelines typically require the determination of the linear range using multiple concentration levels, often at least five corn12.dk. The performance is commonly evaluated by the correlation coefficient (R or R²) of the calibration curve, with values generally expected to be 0.99 or greater to indicate good linearity researchgate.neteurl-pesticides.euufpr.br.
Specific studies involving multi-residue pesticide analysis that include this compound provide insights into typical linearity observed. For instance, in one LC-MS application compendium, this compound was listed with a correlation coefficient (R) of 0.9937 lcms.cz. Another multi-residue analysis of pesticides in water using LC-Orbitrap mass spectrometry reported linearity with R² > 0.99 across 7-15 concentration levels for a broad range of pesticides, including this compound researchgate.net. While some methods may find that a quadratic fit is better for calibration curves over a wide range, particularly with techniques like LC-ESI-QTOF, the lower concentration points often exhibit good linear correlation eurl-pesticides.eu.
Calibration curves are typically constructed by plotting the instrument response (e.g., peak area or signal intensity) against the corresponding analyte concentrations in the standards drawellanalytical.com. Matrix-matched calibration curves, prepared by spiking blank matrix extracts with known amounts of the analyte, are often used to compensate for potential matrix effects that can influence the instrument response mdpi.comnih.gov. The performance of the calibration curve is deemed acceptable if it meets predefined criteria for correlation and, in some cases, if the back-calculated concentrations of the calibration standards fall within an acceptable percentage deviation from their nominal values nih.gov.
Table 1 summarizes linearity data points related to this compound from available research:
| Compound | Analytical Technique | Matrix | Linearity Metric | Value | Source |
| This compound | LC-MS | Not specified | Correlation Coefficient (R) | 0.9937 | lcms.cz |
| This compound | LC-Orbitrap MS | Water | Correlation Coefficient (R²) | > 0.99 | researchgate.net |
Recovery and Precision Assessment
Recovery and precision are fundamental parameters evaluated during the validation of analytical methods to ensure their accuracy and reliability for quantifying analytes like this compound in various matrices demarcheiso17025.combund.de. Recovery assesses the efficiency of the entire analytical process, including extraction and clean-up steps, by determining how much of a known amount of analyte added to a sample matrix is successfully measured bund.de. Precision, on the other hand, describes the degree of agreement among independent test results obtained under stipulated conditions drawellanalytical.combund.de.
Recovery is typically determined by analyzing fortified (spiked) blank matrix samples at different concentration levels, often with multiple replicates at each level corn12.dkmdpi.com. The recovery is calculated as the percentage of the measured concentration relative to the known spiked concentration bund.de. Acceptable recovery ranges for pesticide analysis in various matrices are often specified by regulatory guidelines, with common criteria falling between 70% and 120% eurl-pesticides.euufpr.brmdpi.comnih.gov.
Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision, different analysts, or different equipment) demarcheiso17025.comcorn12.dk. It is commonly expressed as the relative standard deviation (RSD) of replicate measurements drawellanalytical.commdpi.com. Lower RSD values indicate higher precision. For pesticide residue analysis, RSD values are generally expected to be 20% or less mdpi.comnih.gov.
While specific precision data solely for this compound were not consistently available across all sources, general precision performance in multi-residue methods that include this compound can be considered. The LC-Orbitrap MS method for pesticides in water reported inter-day repeatability with RSD < 15% for the validated compounds researchgate.net. The LC-MS/MS method for pesticides in infant foods indicated intermediate precisions of <20% researchgate.net. These values represent the typical precision achievable for analytes within these multi-residue methods.
Table 2 summarizes recovery and precision data points related to this compound or from methods including this compound:
| Compound | Analytical Technique | Matrix | Parameter | Value | Source |
| This compound | LC-Orbitrap MS | Water | SPE Yield | 63% | researchgate.net |
| This compound (and other pesticides) | LC-MS/MS | Infant Foods | Overall Recovery (at 10, 50, 80 µg/kg) | 81-110% | researchgate.net |
| This compound (and other pesticides) | LC-MS/MS | Infant Foods | Intermediate Precision | < 20% | researchgate.net |
| This compound (and other pesticides) | LC-Orbitrap MS | Water | Inter-day Repeatability | < 15% | researchgate.net |
The assessment of recovery and precision ensures that the analytical method provides accurate and reproducible results for the quantification of this compound in different sample types.
Ecological Implications of Schradan in Historical Agricultural Practices
Pathways of Environmental Contamination from Agricultural Application
The application of insecticides like Schradan in agriculture can result in their movement away from the intended target area through several pathways, leading to environmental contamination.
Spray Drift and Surface Runoff Transport
Spray drift is the movement of pesticide particles or droplets through the air away from the application site during the spraying process vt.edutewhatuora.govt.nz. This can occur with both liquid and dry formulations and is influenced by factors such as wind, humidity, temperature, droplet size, chemical formulation, and application equipment vt.edu. Fine spray droplets, particularly those less than 150 microns, are highly susceptible to drift and can travel significant distances vt.edu. Even with efforts to minimize drift, some off-target movement is inevitable and can contaminate non-target areas, including adjacent fields, hedgerows, and even remote locations tewhatuora.govt.nzpan-europe.info.
Surface runoff occurs when pesticides are carried across the ground surface by water, typically following rainfall or irrigation vt.edu. The potential for runoff is influenced by factors such as the solubility of the pesticide, soil type, slope of the land, intensity and duration of rainfall, and ground cover. Pesticides can dissolve in runoff water or be adsorbed onto soil particles that are transported by the water vt.edu.
Leaching into Water Bodies and Subsurface Environments
Leaching is the downward movement of pesticides through the soil profile vt.edutewhatuora.govt.nz. This process can transport pesticides from the soil surface to deeper soil layers and eventually into groundwater vt.edu. The extent of leaching is influenced by the pesticide's properties, such as its water solubility and how strongly it binds to soil particles, as well as soil characteristics like permeability and texture tewhatuora.govt.nz. Sandy soils, with higher permeability, generally have a higher leaching capacity compared to clay soils tewhatuora.govt.nz. The timing and intensity of water application, such as irrigation or rainfall, also play a significant role in the leaching process tewhatuora.govt.nz.
Evolution of Insecticide Resistance in Target Pest Populations
Repeated exposure of insect pest populations to insecticides like this compound has driven the evolution of resistance, reducing the effectiveness of these chemicals over time agriculturaljournals.comirac-online.org.
Mechanisms of Resistance Development to Organophosphorus Compounds
Insecticide resistance in pests can arise through various mechanisms, including behavioral, penetration, target-site, and metabolic resistance agriculturaljournals.comresearchgate.netirac-online.orgpesticidestewardship.org. For organophosphorus compounds like this compound, key mechanisms involve alterations at the target site and enhanced metabolic detoxification frontiersin.orgpjoes.com.
Genetic Basis of this compound Resistance (e.g., Mutant Target Molecules, Enhanced Degradation)
Resistance to organophosphate insecticides often involves genetic changes that lead to reduced sensitivity of the target enzyme, acetylcholinesterase (AChE), or increased capacity to metabolize the insecticide into less toxic forms frontiersin.orgpjoes.com.
Mutant Target Molecules: The primary target of organophosphate insecticides is AChE, an enzyme crucial for nerve function herts.ac.ukfrontiersin.orgherts.ac.uk. Mutations in the genes encoding AChE can alter the enzyme's structure, reducing the binding affinity of the insecticide and thus diminishing its inhibitory effect frontiersin.orgpjoes.com. This target-site insensitivity is a significant mechanism of resistance to organophosphates and carbamates frontiersin.org.
Enhanced Degradation: Metabolic resistance involves the increased ability of insects to detoxify or break down the insecticide before it can reach its target site researchgate.netirac-online.orgpesticidestewardship.org. This is often mediated by the overexpression or increased efficiency of detoxifying enzymes, such as cytochrome P450 monooxygenases, esterases, and glutathione (B108866) S-transferases researchgate.netfrontiersin.orgpjoes.com. These enzymes can metabolize organophosphates like this compound into less toxic compounds, effectively reducing the internal dose of the active insecticide researchgate.netannualreviews.org. The genetic basis for enhanced degradation can involve gene amplification or mutations that lead to increased enzyme activity or production researchgate.netpjoes.com.
Cross-Resistance Phenomena in Pest Management
Cross-resistance occurs when a pest population that has developed resistance to one insecticide also exhibits resistance to other insecticides, even if they have not been directly exposed to those other compounds cabidigitallibrary.orgirac-online.org. This typically happens when the same resistance mechanism confers protection against multiple insecticides irac-online.org. For example, a mechanism that enhances the metabolic detoxification of one organophosphate insecticide may also be effective against other organophosphates or even insecticides from different chemical classes that are metabolized by the same enzymes irac-online.org. Cross-resistance can complicate pest management strategies, as the prior use of one insecticide may inadvertently reduce the effectiveness of other available control options purdue.edu. Understanding cross-resistance patterns is crucial for designing sustainable resistance management programs that involve the rotation or combination of insecticides with different modes of action irac-online.org.
Comparative Environmental Persistence and Efficacy Evolution with Other Historical Organophosphorus Insecticides
This compound (octamethylpyrophosphoramide) was one of the early organophosphorus (OP) insecticides used in historical agricultural practices, particularly notable for its systemic action nih.govherts.ac.uk. Its ecological implications, especially concerning environmental persistence and the evolution of its efficacy compared to other historical OPs like parathion (B1678463) and malathion (B1675926), are critical to understanding the broader environmental legacy of these early synthetic pesticides.
Organophosphorus insecticides, in general, were introduced as alternatives to persistent organochlorine insecticides such as DDT, aiming for compounds that would degrade more readily in the environment neptjournal.com. However, the environmental fate of OPs, including this compound, is influenced by various factors such as hydrolysis, microbial degradation, and adsorption to soil particles nih.govwho.intresearchgate.net.
This compound is a phosphorodiamide and a systemic insecticide, meaning it is absorbed by the plant and translocated throughout its tissues, rendering the plant toxic to feeding insects nih.govherts.ac.uk. This systemic property influenced its application methods and, consequently, its initial distribution in the environment nih.gov. In soil and water, this compound is expected to undergo hydrolysis, particularly under acidic conditions nih.gov. The measured rate constant for hydrolysis in water at 25 °C is 0.23 /M-hr nih.gov. Based on its estimated Koc value, this compound is not expected to adsorb strongly to suspended matter in water and is predicted to have very high mobility in soil nih.gov. Volatilization from moist or dry soil surfaces is not expected to be significant nih.gov.
Compared to some other historical OPs, the environmental persistence of this compound exhibits certain characteristics. While OPs are generally considered less persistent than organochlorines, some OPs can still be retained in soils for extended periods researchgate.net. Hydrolysis is a primary degradation route for most OPs in the environment, and the rate can be influenced by pH who.int. Most OPs are more stable in acidic conditions (pH 3-6) than at neutral pH who.int. Microbial factors in soil and water can also significantly influence OP degradation who.int.
The efficacy of this compound, like other insecticides, was subject to the evolution of pest resistance over time scribd.com. Continuous exposure of insect populations to an insecticide can lead to the selection of resistant individuals, reducing the compound's effectiveness scribd.com. This phenomenon was a driving force in the need to develop new insecticides and pest management strategies throughout the history of agriculture researchgate.net. While specific detailed research findings on the evolution of pest resistance solely to this compound compared directly against the resistance evolution to parathion or malathion in historical agricultural contexts are not extensively detailed in the provided snippets, the general principle of resistance development applies to organophosphorus insecticides as a class scribd.comwikipedia.org.
Historical context reveals that organophosphate pesticides were commercialized after WWII, with parathion and malathion being among the first widely marketed, followed by others wikipedia.org. The widespread and sometimes unrestrained use of synthetic insecticides, including OPs, in the mid-20th century led to significant ecological consequences, including the disruption of natural predator-prey relationships and broader biodiversity loss researchgate.netpan-europe.info. The persistence and capacity of pesticides to accumulate in soils and the food chain, discovered after decades of use, played a role in the degradation of natural resources and habitats pan-europe.info.
The ecological implications of this compound's use in historical agriculture are intertwined with the broader impacts of early synthetic pesticides. Its systemic nature and persistence characteristics contributed to its environmental fate, and the evolution of pest resistance necessitated shifts in pest control practices over time.
Here is a summary of some environmental fate properties of this compound based on the search results:
| Property | Value | Source |
| Hydrolysis Rate Constant (water, 25 °C, acidic) | 0.23 /M-hr | nih.gov |
| Estimated Koc Value | 7 | nih.gov |
| Predicted Soil Mobility | Very high mobility | nih.gov |
| Estimated Henry's Law Constant | 6.3X10-17 atm-cu m/mole | nih.gov |
| Estimated Vapor Pressure | 1.1X10-4 mm Hg | nih.gov |
| Water Solubility (20 °C) | 1,000,000 mg/l | herts.ac.uk |
Table 1: Environmental Fate Properties of this compound
While direct comparative tables for persistence with parathion and malathion from the search results are not available, it is known that the persistence of OPs is generally lower than organochlorines, but varies within the class neptjournal.comresearchgate.net. Parathion and malathion were also widely used historical OPs, and their environmental fates and contributions to resistance development have been studied extensively in other contexts researchgate.netwikipedia.org. The transition away from many of these early OPs was driven by a combination of factors, including environmental concerns, toxicity to non-target organisms, and the development of pest resistance researchgate.netwikipedia.orgpan-europe.info.
Table 2: Historical Organophosphorus Insecticides and General Characteristics
| Compound | PubChem CID | General Persistence | Notes |
| This compound | 9037 | Varies by condition | Systemic, undergoes hydrolysis nih.govherts.ac.uk |
| Parathion | 7611 | Varies by condition | Early widely marketed OP wikipedia.org |
| Malathion | 4004 | Varies by condition | Early widely marketed OP wikipedia.org |
The evolution of efficacy for this compound and other historical OPs was a dynamic process. Initially highly effective against target pests, their continued use led to the selection pressure that favored resistant individuals scribd.com. This necessitated increased application rates or the rotation/development of new pesticides, creating a cycle that had further ecological implications researchgate.netpan-europe.info. The understanding of these ecological impacts, including persistence and resistance, has informed the development of more sustainable pest management approaches like Integrated Pest Management (IPM) researchgate.net.
Research Gaps and Future Directions in Schradan Studies
Advanced Mechanistic Investigations of Enzyme-Inhibitor Dynamics
Schradan is recognized as a weak cholinesterase inhibitor that requires metabolic activation to achieve its full potency wikipedia.orgnih.gov. While oxidative metabolism in mammals and insects is known to yield metabolites with potent anticholinesterase activity, the specific enzymes involved and the complete profile of active metabolites are not fully elucidated nih.gov.
Future research should leverage advanced biochemical and structural techniques to investigate the precise mechanisms of this compound's metabolic activation and the subsequent interaction of its active metabolites with cholinesterases. Techniques such as high-resolution imaging (e.g., X-ray crystallography, cryo-electron microscopy) could provide detailed structural insights into the binding sites and conformations of enzyme-inhibitor complexes nih.govresearchgate.neteurekaselect.com. Molecular dynamics simulations could further illuminate the dynamic aspects of these interactions and the stability of the resulting complexes umich.edu. The application of advanced mass spectrometry-based proteomics could help identify the specific enzymes responsible for metabolic activation across different species, potentially explaining observed differences in toxicity nih.gov. A deeper understanding of these molecular-level dynamics is crucial for predicting the effects of similar compounds and for developing strategies for detoxification or bioremediation. researchgate.neteurekaselect.com
Identifying and Characterizing Active Metabolites
A comprehensive effort is needed to identify and characterize all significant active metabolites of this compound formed in various biological systems. Existing research indicates that metabolic degradation products are excreted in urine, bile, and feces nih.gov. One identified pathway involves the formation of heptamethylpyrophosphoramide after isomerization and loss of formaldehyde (B43269) nih.gov. However, a complete inventory of biologically active transformation products and their relative inhibitory strengths against cholinesterases is still lacking.
Kinetics and Thermodynamics of Binding
Detailed kinetic and thermodynamic studies are necessary to characterize the binding of identified active metabolites to different forms of cholinesterase from various species. This would involve determining key parameters such as association and dissociation constants, as well as thermodynamic values like enthalpy and entropy changes upon binding. Such data are fundamental for developing accurate predictive models of enzyme inhibition and understanding the factors that influence the duration and reversibility of the inhibitory effect.
Comprehensive Environmental Transformation and Fate Modeling
The environmental fate of this compound and its transformation products remains a concern due to their potential persistence frontiersin.orgresearchgate.net. While general principles governing the environmental degradation of organophosphates are known, the specific transformation pathways and fate of this compound require more sophisticated modeling. There are research gaps in accurately predicting its behavior in different environmental compartments under varying conditions. frontiersin.orgresearchgate.netresearchgate.net
Future research should focus on developing and refining environmental fate models specifically tailored for this compound and its known and potential transformation products frontiersin.orgresearchgate.netresearchgate.net. These models should incorporate more complex transformation schemes and account for the formation of different products in various environmental matrices frontiersin.orgresearchgate.net. Factors such as soil properties, microbial activity, temperature, pH, and photolysis rates, which significantly influence degradation, should be integrated into these models frontiersin.orgresearchgate.netresearchgate.net.
Modeling Transformation Pathways
Advanced modeling is required to accurately simulate the diverse transformation pathways of this compound in the environment, including hydrolysis, oxidation, and microbial degradation frontiersin.orgresearchgate.netresearchgate.net. This necessitates detailed experimental data on reaction rates and the identification of transformation products across a range of environmental conditions. A significant future challenge is the development of models capable of predicting the formation and fate of transformation products at larger scales, such as catchments or regions frontiersin.orgresearchgate.net.
Predicting Environmental Distribution and Persistence
Improving the accuracy of models in predicting this compound's partitioning and distribution among environmental compartments (e.g., soil adsorption, volatilization, leaching) is crucial frontiersin.orgresearchgate.net. This requires precise data on the physicochemical properties of this compound and its transformation products, along with improved representations of transport processes in models, including preferential flow in soil frontiersin.orgresearchgate.net. Addressing uncertainties in the fate parameters used in agrochemical fate modeling is also an important research need researchgate.net.
Development of Novel Analytical Techniques for Persistent Metabolites
Non-Targeted Metabolite Profiling
Utilizing HRMS and advanced data processing techniques for non-targeted metabolite profiling can help identify previously uncharacterized transformation products of this compound in environmental and biological samples, providing a more complete understanding of its breakdown pathways.
Development of Sensitive and Selective Methods
Reassessment of Historical Research Data through Modern Scientific Lenses
A considerable amount of research on this compound was conducted decades ago using the methodologies and analytical capabilities available at that time cambridge.org. Re-evaluating this historical data with modern scientific approaches and computational tools can yield new insights and address questions that were previously unanswerable.
Future research could involve the digitization and systematic analysis of historical datasets on this compound's toxicity, environmental persistence, and metabolism. Applying modern statistical methods and computational modeling to this data could reveal previously unrecognized patterns or correlations. For instance, quantitative structure-activity relationship (QSAR) modeling could be applied to historical toxicity data to develop predictive models for the toxicity of related organophosphates researchgate.net. Comparing historical environmental monitoring data with predictions from modern environmental fate models could also help validate and improve these models. This reassessment, combined with new experimental data, can provide a more comprehensive understanding of this compound's properties and inform the assessment of similar compounds.
Data Integration and Meta-Analysis
Integrating historical research data from diverse sources and conducting meta-analyses can help synthesize findings and identify areas of agreement or discrepancy. This is particularly valuable for evaluating the consistency of results obtained using different methodologies or in different study systems.
Application of In Silico Tools
Applying modern in silico tools, such as molecular docking and QSAR modeling, to historical data on this compound and its effects can aid in elucidating potential mechanisms of action and predicting the properties of related compounds researchgate.net.
Q & A
Q. What are the key physicochemical properties of Schradan that influence its environmental persistence and toxicity in experimental models?
Answer: this compound’s environmental behavior is governed by properties such as solubility, octanol-water partition coefficient (log Kow), and hydrolysis half-life. For experimental models, prioritize:
- Water solubility : Determines mobility in aquatic systems .
- Vapor pressure : Impacts volatilization rates in soil-air interfaces .
- pH-dependent stability : Measure degradation kinetics under varying pH (e.g., 4–9) using HPLC-UV .
Methodological Tip: Use OECD Guideline 106 (Adsorption-Desorption) to assess soil binding potential .
Q. What analytical techniques are most effective for quantifying this compound in complex environmental matrices?
Answer:
| Technique | Matrix | Detection Limit (ppb) | Key Advantage | Reference |
|---|---|---|---|---|
| GC-MS | Soil/Water | 0.1 | High specificity | |
| LC-QTOF | Biological tissues | 0.05 | Metabolite ID | |
| Immunoassays | Field samples | 1.0 | Rapid screening | |
| Validation Requirement: Include spike-recovery tests (70–120% acceptable) and inter-lab reproducibility checks . |
Q. What quality control measures are essential when validating this compound extraction protocols from biological tissues?
Answer:
- Matrix-matched calibration : Use tissue homogenates to correct for matrix effects .
- Internal standards : Deuterated analogs (e.g., this compound-d10) to track extraction efficiency .
- Blind replicates : Include 10% of samples as duplicates to assess precision .
Advanced Research Questions
Q. How can researchers design controlled experiments to isolate this compound’s metabolic pathways in plant systems while minimizing cross-contamination?
Answer:
- Axenic plant cultures : Use sterile hydroponic systems to exclude microbial interference .
- Isotopic labeling : Apply ¹⁴C-labeled this compound to track uptake and transformation .
- Compartmental analysis : Separate roots, stems, and leaves for LC-MS/MS profiling .
Statistical Consideration: Use ANOVA with post-hoc Tukey tests to compare metabolite concentrations across tissues .
Q. What molecular dynamics parameters should be prioritized when modeling this compound-protein interactions to predict bioaccumulation potential?
Answer:
- Binding free energy (ΔG) : Calculate using MM-PBSA/GBSA methods .
- Solvent-accessible surface area (SASA) : Correlates with hydrophobic interactions .
- Residue-specific contacts : Identify key amino acids (e.g., lysine, aspartate) via hydrogen-bond analysis .
Tool Recommendation: AMBER or GROMACS for force-field optimization .
Q. How should longitudinal field studies be structured to assess this compound’s soil half-life under varying climatic conditions?
Answer:
- Site selection : Stratify sampling across climates (arid, temperate, tropical) .
- Sampling frequency : Monthly intervals for 18–24 months to capture seasonal variation .
- Data normalization : Correct for rainfall and temperature using multivariate regression .
Ethical Note: Obtain landowner consent and comply with local agrochemical regulations .
Q. What statistical approaches reconcile contradictory data on this compound’s acute vs. chronic toxicity across species?
Answer:
- Dose-time-response modeling : Fit data to Hill or Weibull models .
- Species sensitivity distributions (SSD) : Rank EC50 values across taxa (e.g., Daphnia vs. zebrafish) .
- Meta-analysis : Apply random-effects models to account for inter-study heterogeneity .
Pitfall Avoidance: Exclude studies with unclear exposure durations or non-standard endpoints .
Q. What emerging spectroscopic methods show promise for in situ detection of this compound degradation products?
Answer:
- Surface-Enhanced Raman Spectroscopy (SERS) : Detects sub-ppb levels using gold nanoparticles .
- Laser-Induced Breakdown Spectroscopy (LIBS) : Rapid elemental analysis for phosphorus-containing metabolites .
Validation Step: Cross-validate with LC-MS/MS in 20% of samples .
Q. How can meta-analysis frameworks resolve discrepancies in this compound bioaccumulation factors (BAFs) across aquatic ecosystems?
Answer:
- Data standardization : Normalize BAFs to lipid content and temperature .
- Subgroup analysis : Stratify by trophic level (plankton vs. fish) and sediment organic carbon .
- Publication bias assessment : Use funnel plots and Egger’s regression .
Tool Recommendation: OpenMeta[Analyst] or RevMan for transparent reporting .
Q. What biomarkers provide reliable indicators of this compound exposure in mammalian toxicology studies?
Answer:
- Acetylcholinesterase (AChE) inhibition : Measure erythrocyte AChE activity (≥20% inhibition = significant) .
- Oxidative stress markers : Quantify glutathione peroxidase (GPx) and malondialdehyde (MDA) in liver .
- Omics integration : Combine transcriptomics (e.g., CYP450 genes) with metabolomics .
Methodological Guidelines
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
- Data Contradiction : Apply triangulation (e.g., analytical, methodological, data-source) to verify outliers .
- Reproducibility : Document raw data, code, and instrument settings in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
